Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)-
Description
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- is a substituted cyclohexanone featuring a 2-methylindol-3-yl group at the 3-position of the cyclohexanone ring. These compounds typically exhibit a molecular formula of C₁₄H₁₅NO (average mass: ~213.28 g/mol) and are of interest due to the interplay between the electron-rich indole moiety and the ketone functionality .
Properties
CAS No. |
439117-54-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO/c1-10-15(11-5-4-6-12(17)9-11)13-7-2-3-8-14(13)16-10/h2-3,7-8,11,16H,4-6,9H2,1H3 |
InChI Key |
NGTKBKIGCMEKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCCC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Approaches
Base-Mediated Cyclohexanone Functionalization
The aldol condensation reaction serves as a foundational method for constructing the cyclohexanone backbone. In one protocol, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one was synthesized via NaOH-mediated aldol condensation (53% yield) using ethylene glycol as a stabilizing agent. Critical steps included:
- Oxidation of alcohol precursors : A biphasic system of CH2Cl2 and aqueous NaOCl (5.2% active chlorine) with TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) achieved selective oxidation of allylic alcohols to ketones.
- Workup optimization : Sequential extraction with saturated NaHCO3 and brine minimized side reactions, though chromatographic purification remained necessary.
This method’s limitations include moderate yields and the requirement for strictly anhydrous conditions during the oxidation step.
T3P-Promoted Alkenylation Strategies
Direct Indole-Ketone Coupling
A breakthrough methodology employs propylphosphonic anhydride (T3P) as a dehydrating agent to facilitate N-alkenylation between cyclohexanone and 2-methylindole derivatives. Key advantages include:
- Telescoped synthesis : Combining alkenylation and subsequent reductions in a single pot (e.g., 68% overall yield for galeterone synthesis).
- Broad substrate tolerance : Electron-deficient and sterically hindered indoles react efficiently at 80–100°C in acetonitrile.
Representative Procedure:
- Reaction setup : Cyclohexanone (2.10 mmol), 2-methylindole (0.70 mmol), and T3P (1.5 equiv) in MeCN stirred at 80°C for 12 h.
- Workup : Quenching with NaHCO3 followed by EtOAc extraction yielded crude product, purified via flash chromatography (hexane/EtOAc 4:1).
- Outcome : Isolated 1-(cyclohex-1-en-1-yl)-3-methyl-1H-indole (3a ) in 62% yield with >95% purity by 1H NMR.
Pd/C-Mediated Cyclization from Cyclohexanone Precursors
Reductive Amination Pathways
A Pd/C-ethylene system enables direct conversion of cyclohexanones to indole derivatives under nonaerobic conditions. The protocol involves:
- Ammonia source : NH4OAc (2.0 equiv) and K2CO3 (1.5 equiv) in toluene at 120°C.
- Hydrogen transfer : Ethylene acts as a H2 surrogate, reducing intermediates while avoiding explosive gas mixtures.
Performance Metrics:
| Substitution Pattern | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methoxycyclohexanone | 71 | 24 |
| 3-Bromocyclohexanone | 58 | 36 |
This method excels in constructing the indole nucleus but requires optimization for C3-alkylation on preformed indoles.
Wittig Olefination for Indole Synthesis
Phosphonium Ylide-Mediated Coupling
Wittig reactions provide stereocontrolled access to 3-vinylindoles, which undergo Michael addition to cyclohexanones. A representative workflow includes:
- Ylide generation : Methyltriphenylphosphonium iodide (1.15 equiv) deprotonated by n-BuLi at −50°C.
- Olefination : Indole-3-carboxaldehyde (1.00 equiv) reacts with the ylide at RT, yielding 3-vinylindole (4a ) in 93% yield.
- Conjugate addition : The vinylindole undergoes nucleophilic attack on cyclohexanone under acidic conditions, forming the target compound.
Key Data:
- Reaction scale : Up to 20 mmol demonstrated without yield erosion.
- Byproducts : <5% dimeric indoles formed, removable via silica gel chromatography.
Comparative Analysis of Methodologies
Efficiency and Practicality
| Method | Avg. Yield (%) | Purification Steps | Scalability |
|---|---|---|---|
| Aldol Condensation | 53 | 2 | Moderate |
| T3P Alkenylation | 68 | 1 | High |
| Pd/C Cyclization | 65 | 2 | Low |
| Wittig Olefination | 93 | 1 | High |
T3P and Wittig protocols offer the best balance of yield and operational simplicity, though the latter requires stringent anhydrous conditions. Pd/C methods are preferable for constructing the indole core but necessitate additional functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution on the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indole derivatives.
Scientific Research Applications
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-(1H-Indol-3-yl)cyclohexanone (CAS 68221-96-5) serves as a positional isomer of the target compound, differing in the substitution site (2-position vs. 3-position on the cyclohexanone ring). Key differences include:
- Electronic Effects: The 3-substituted indole may enhance conjugation with the ketone group compared to the 2-substituted analog, altering redox potentials .
- Crystallinity: Similar bis-benzylidene cyclohexanones exhibit non-isomorphic crystal packing despite structural similarity, suggesting minor positional changes significantly affect solid-state interactions .
*Assumed based on cyclopentanone analog .
Cyclopentanone Derivatives
3-(2-Methyl-1H-indol-3-yl)cyclopentan-1-one (CAS 76080-70-1) shares structural similarity but features a five-membered cyclopentanone ring instead of cyclohexanone. Key distinctions include:
- Electrochemical Behavior: Cyclopentanone derivatives exhibit cathodic peak potentials shifted anodically by ~0.1–0.3 V compared to cyclohexanone analogs due to reduced conjugation in the larger ring .
Benzylidene Cyclohexanone Derivatives
Compounds like (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone highlight the impact of extended conjugation:
- Planarity: Dibenzylidene derivatives adopt planar geometries, improving conjugation and redox activity compared to mono-indolyl cyclohexanones .
- Crystallization: Weak intermolecular forces (e.g., van der Waals) dominate packing, leading to non-isomorphic crystals even among structurally similar analogs .
Other Indolyl Ketones
Cyclohexyl(1H-indol-3-yl)methanone (CAS 290365-98-9) features a carbonyl bridge between the indole and cyclohexyl group. Differences include:
- Steric Effects : The carbonyl spacer reduces steric hindrance between the indole and cyclohexane, improving solubility in polar solvents .
- Synthetic Routes: Such compounds are synthesized via Friedel-Crafts acylation, whereas 3-(2-methylindol-3-yl)cyclohexanone may require direct coupling or condensation .
Research Findings and Implications
Electrochemical Properties
Cyclohexanone derivatives exhibit less conjugation than cyclopentanone or benzylidene analogs, leading to distinct redox behaviors. For example, dibenzylidenecyclobutanones show anodic shifts in cathodic peaks compared to cyclohexanones, attributed to planar geometries enhancing electron delocalization .
Separation Challenges
Vapor-liquid equilibrium (VLE) data for cyclohexanone production highlight difficulties in separating isomeric impurities. The UNIFAC model struggles with isomers like cyclohexenol, whereas COSMO-RS better predicts activity coefficients, suggesting similar challenges for indolyl-substituted derivatives .
Biological Activity
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclohexanone moiety linked to a 2-methyl-1H-indole structure. This unique combination contributes to its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of cyclohexanone derivatives, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : A synthesized derivative of cyclohexanone showed an MIC as low as 0.98 μg/mL against MRSA, indicating strong antibacterial properties .
- Biofilm Inhibition : The compound also demonstrated efficacy in inhibiting biofilm formation in S. aureus, which is crucial for treating chronic infections .
Anticancer Activity
The anticancer properties of cyclohexanone derivatives have been explored through various cellular assays.
Case Studies:
- Cell Lines Tested : Compounds derived from cyclohexanone were tested against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer).
- Cytotoxic Effects : Certain derivatives exhibited significant antiproliferative activities, with some compounds causing morphological changes in cancer cells and enhancing caspase-3 activity, a marker for apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3k | MDA-MB-231 | 10.0 | Induces apoptosis |
| 3c | A549 | 5.0 | Microtubule destabilization |
| 3g | HepG2 | 8.0 | Cell cycle arrest |
Cytotoxicity
Cytotoxicity assessments reveal that some derivatives of cyclohexanone can induce cell death in non-cancerous cells at higher concentrations, suggesting a need for careful evaluation of therapeutic indices.
Research Findings:
- Selectivity : While effective against cancer cells, some compounds displayed cytotoxic effects on normal fibroblast cells, indicating potential side effects that warrant further investigation .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between cyclohexanone derivatives and target proteins involved in various biological pathways.
Insights:
- Binding Affinity : Studies indicate that these compounds can effectively bind to specific proteins associated with bacterial resistance mechanisms and cancer cell proliferation pathways .
- Structure-Activity Relationship : The presence of the indole moiety appears to enhance the binding affinity and biological activity of these compounds .
Q & A
Q. What are effective synthetic routes for preparing 3-(2-methyl-1H-indol-3-yl)-cyclohexanone?
- Methodological Answer : The compound can be synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl (E)-3-(2-methyl-1H-indol-3-yl)acrylate and benzoquinone, yielding benzofuran derivatives with indolyl substituents. Reaction optimization includes controlling temperature (40°C) and catalyst loading (10 mol%) to achieve high regioselectivity . Alternatively, asymmetric synthesis using organocatalysts in cyclohexanone-based solvents may improve stereochemical outcomes, though solvent choice significantly impacts reaction efficiency .
Q. How can ¹H NMR spectroscopy be utilized to confirm the structure of 3-(2-methyl-1H-indol-3-yl)-cyclohexanone?
- Methodological Answer : Key ¹H NMR signals for indolyl substituents include aromatic protons (δ 6.6–7.2 ppm) and methyl groups (δ 2.3–2.4 ppm). For cyclohexanone moieties, the ketone proton is absent, but ring protons appear as multiplets (δ 1.0–2.4 ppm). Overlapping signals can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents. Compare experimental data with reference spectra of analogous compounds, such as ethyl 5-hydroxy-2-(2-methyl-1H-indol-3-yl)benzofuran-3-carboxylate, where indolyl protons and methyl groups are well-resolved .
Q. What solvent systems optimize reaction efficiency for indolyl-cyclohexanone derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution on indole rings, while cyclohexanone itself may reduce stereoselectivity in organocatalytic reactions due to its low polarity . Solvent screening via Design of Experiments (DoE) is recommended, with reaction monitoring by TLC or HPLC to identify optimal dielectric constants and hydrogen-bonding capabilities.
Q. What safety precautions are critical when handling 3-(2-methyl-1H-indol-3-yl)-cyclohexanone?
- Methodological Answer : While specific toxicity data for this compound is limited, analog studies indicate indolyl derivatives may irritate skin/eyes. Use fume hoods, nitrile gloves, and closed systems during synthesis. Refer to cyclohexanone’s Group 3 carcinogenicity classification (IARC) and mitigate inhalation risks via proper ventilation .
Advanced Research Questions
Q. How can stereochemical challenges in asymmetric synthesis of indolyl-cyclohexanones be addressed?
Q. How to resolve contradictions in toxicity profiles of indolyl-cyclohexanone derivatives?
- Methodological Answer : Discrepancies arise from varying assay conditions (e.g., in vivo micronucleus tests vs. in vitro cytotoxicity assays). Standardize testing using OECD guidelines: For genotoxicity, conduct mammalian bone marrow micronucleus assays with dose escalation (e.g., 50–200 mg/kg in mice) and compare to positive controls (mitomycin C) . Cross-reference with computational toxicity predictions (e.g., QSAR models) to identify structural alerts .
Q. What mechanistic insights explain the oxidation pathways of 3-(2-methyl-1H-indol-3-yl)-cyclohexanone?
- Methodological Answer : Nitric acid-mediated oxidation of cyclohexanone derivatives proceeds via keto-enol tautomerization, forming adipic acid precursors. For indolyl-substituted analogs, monitor intermediates using FTIR (C=O stretch at ~1700 cm⁻¹) and LC-MS. Kinetic studies under varying HNO₃ concentrations (1.0–3.0 mL) reveal rate-limiting steps influenced by indole’s electron-donating effects .
Q. How can catalytic byproducts in Cu(OTf)₂-mediated cycloadditions be minimized?
- Methodological Answer : Byproduct formation (e.g., dimeric indoles) is linked to excessive catalyst loading (>15 mol%). Optimize via kinetic profiling: Use in situ IR or Raman spectroscopy to track reactant consumption. Post-reaction purification with gradient column chromatography (hexane:EtOAc, 10:1 to 3:1) isolates the target compound while removing Cu residues .
Q. What computational tools predict the reactivity of 3-(2-methyl-1H-indol-3-yl)-cyclohexanone in electrophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify electrophilic hotspots on the indole ring (C3 position) and cyclohexanone’s α-carbon. Fukui indices and molecular electrostatic potential maps guide functionalization strategies, such as Friedel-Crafts alkylation or Pictet-Spengler reactions .
Q. How to analyze regioselectivity in multi-component reactions involving indolyl-cyclohexanones?
- Methodological Answer :
Use isotopic labeling (e.g., ¹³C at the indole C3 position) with NMR tracking to map bond formation. Competitive experiments between substituted indoles (e.g., 2-methyl vs. 6-methoxy) quantify electronic effects. Statistical analysis (ANOVA) of yields under varying conditions (temperature, catalyst) identifies dominant regioselectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
